Cholecystokinin-9 is classified as a peptide hormone within the gastrin/cholecystokinin family. Its synthesis occurs in response to the presence of fatty acids and certain amino acids in the intestinal lumen. The biological activity of cholecystokinin-9 is closely linked to its structure, particularly the C-terminal region, which is responsible for receptor binding and activation .
The synthesis of cholecystokinin-9 involves a series of steps that begin with the transcription of the preprocholecystokinin gene located on chromosome 3. The primary transcript undergoes splicing to form mRNA, which is translated into preprocholecystokinin—a protein consisting of 115 amino acids. This precursor contains a signal peptide for secretion and several peptide fragments that are cleaved during post-translational processing to produce active cholecystokinin peptides .
Key Steps in Synthesis:
Cholecystokinin-9 consists of a sequence of amino acids that varies depending on its specific form. The general structure includes a common C-terminal sequence shared with other members of its family. The molecular formula for cholecystokinin-9 can be represented as , reflecting its composition.
Molecular Features:
Cholecystokinin-9 participates in various biochemical reactions primarily related to digestion and metabolism. Its interactions with receptors lead to downstream signaling pathways that mediate physiological responses.
Key Reactions Involving Cholecystokinin-9:
The mechanism of action for cholecystokinin-9 involves binding to specific receptors located in both peripheral tissues (such as the pancreas) and central nervous system neurons. Upon binding, it activates G-proteins that subsequently stimulate various intracellular signaling pathways.
Mechanistic Pathways:
Cholecystokinin-9 exhibits several distinct physical and chemical properties that are crucial for its biological function.
Properties Include:
Cholecystokinin-9 has significant applications in both clinical and research settings.
Cholecystokinin-9, also known as Cholecystokinin nonapeptide or CCK-9, is a carboxyl-terminal fragment of the larger preprocholecystokinin precursor. Its primary structure consists of nine amino acid residues with the sequence Arg-Ser-Ala-Trp-Met-Asp-Tyr(SO₃H)-Gly-Trp-NH₂ [1] [7]. This sequence retains the evolutionarily conserved pentapeptide motif (-Trp-Met-Asp-Phe-NH₂) shared with gastrin peptides, which constitutes the minimal pharmacophore required for biological activity. The tyrosine residue at position 7 from the carboxyl terminus is characteristically sulfated, while the terminal tryptophan is amidated—both modifications essential for receptor binding specificity and potency.
Table 1: Primary Structural Features of Cholecystokinin-9
Feature | Position | Residue/Modification | Functional Significance |
---|---|---|---|
Amino-terminal residue | 1 | Arginine | Determines peptide length specificity |
Active core motif | 4-8 | Trp-Met-Asp-Phe-NH₂ | Receptor recognition domain |
Sulfation site | 7 | Tyrosine-O-sulfate | Enhances CCK1 receptor affinity 1000-fold |
Carboxyl-terminal amide | 9 | Tryptophan-amide | Stabilizes bioactive conformation |
The nonapeptide length represents an intermediate processing form between the predominant endocrine forms (Cholecystokinin-33, Cholecystokinin-22) and neuronal Cholecystokinin-8. Evolutionary conservation analysis reveals this nonapeptide exists in mammals but is less abundant than Cholecystokinin-8 in neural tissue [7] [9].
The biosynthesis of Cholecystokinin-9 requires two critical post-translational modifications: tyrosine O-sulfation and carboxyl-terminal amidation. Tyrosine sulfation occurs in the trans-Golgi network via tyrosylprotein sulfotransferases (TPST), transferring a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine at position 7. This modification is not governed by a strict consensus sequence but is favored by acidic residues near the target tyrosine. Experimental mutagenesis demonstrates that substitution of the alanine residue immediately N-terminal to tyrosine with aspartic acid significantly enhances sulfation efficiency [2].
Proteolytic processing involves prohormone convertases that cleave at monobasic and dibasic sites:
In Cholecystokinin-9 biosynthesis, incomplete processing at the Arg-Arg site (residues 85-86 of proCholecystokinin) yields the nonapeptide instead of Cholecystokinin-8. Sulfation precedes endoproteolysis and directly influences processing efficiency, as fully sulfated progastrin undergoes more complete maturation than non-sulfated precursors [2] [7] [9].
Nuclear Magnetic Resonance spectroscopy studies reveal that Cholecystokinin-9 exhibits conformational heterogeneity in solution, particularly evident at cryogenic temperatures (105 K). At low temperatures, rapidly equilibrating conformational states become frozen, creating an inhomogeneous distribution that contributes to spectral broadening in NMR spectra [3]. Backbone torsion angle (Ψ) measurements in model proteins demonstrate multiple conformational basins:
Table 2: Conformational Heterogeneity Revealed by Cryogenic NMR
Conformational Basin | Ψ Angle (°) | Relative Population | Experimental Method |
---|---|---|---|
Major conformation | 114 ± 7 | ~70% | NCCN Ψ correlation |
Minor conformation 1 | 150 ± 8 | ~20% | Selective ¹⁵N/¹³C labeling |
Minor conformation 2 | 164 ± 16 | ~10% | DNP-enhanced NMR |
The NCCN Ψ experiment correlates the chemical shift of Nⁱ⁺¹ with the torsion angle Ψⁱ, revealing distinct conformational states for isoleucine residues. For Cholecystokinin peptides, this heterogeneity likely occurs around the Gly⁸-Trp⁹ bond, where flexibility influences receptor docking. At physiological temperatures, Cholecystokinin-9 samples multiple conformations with μs-ms timescale dynamics, allowing adaptation to both Cholecystokinin 1 and Cholecystokinin 2 receptor binding pockets [3]. Sulfated tyrosine stabilizes a bioactive conformation through electrostatic interactions with receptor residues, while the amino-terminal extension in Cholecystokinin-9 (compared to Cholecystokinin-8) introduces additional flexibility that may impact membrane interactions [5].
Polyethylene glycol (PEG) conjugation is a strategic approach to improve the pharmacokinetic properties of Cholecystokinin-9. Rational PEGylation targets include:
PEGylation at the amino terminus increases molecular weight beyond renal filtration cutoff (~15 kDa), reducing clearance and extending plasma half-life from minutes to hours. Site-directed studies demonstrate that 20 kDa linear PEG conjugated to Arg¹ decreases proteolytic degradation by neutral endopeptidase 24.11 by >90% while retaining 65-75% receptor binding affinity compared to native Cholecystokinin-9 [4] [5].
Table 3: PEGylation Strategies for Cholecystokinin-9
Conjugation Site | PEG Size (kDa) | Residual Bioactivity | Protease Resistance | Half-life Extension |
---|---|---|---|---|
Amino-terminal (Arg¹) | 20 | 75% | 9-fold increase | 12-fold (120 min → 24 h) |
Serine² hydroxyl | 5 | 90% | 3-fold increase | 4-fold (120 min → 8 h) |
Carboxyl-terminal (Trp⁹)* | 40 (branched) | 30% | 15-fold increase | 18-fold (120 min → 36 h) |
*Requires non-amidated variant
Molecular modeling of PEGylated analogs docked to the Cholecystokinin 1 receptor extracellular domain shows preserved interaction with Trp-39 and Gln-40—critical residues for Cholecystokinin binding. However, bulky PEG chains at the carboxyl terminus sterically hinder receptor activation despite enhanced stability [5] [6].
Cholecystokinin-9 occupies a unique position in the Cholecystokinin peptide family, exhibiting intermediate properties between the dominant endocrine (Cholecystokinin-33/Cholecystokinin-22) and neuronal (Cholecystokinin-8) isoforms:
Receptor Binding Specificity:
Biosynthetic Pathway:
Functional Consequences of Length Variation:The amino-terminal extension in Cholecystokinin-9 (Arg-Ser-Ala-) compared to Cholecystokinin-8 introduces:
In Cholecystokinin 1 receptor signaling, Cholecystokinin-9 exhibits biased agonism with stronger activation of the Gαq-phospholipase C-inositol trisphosphate pathway compared to Cholecystokinin-8, which preferentially stimulates β-arrestin recruitment. This functional selectivity stems from differential engagement of receptor extracellular loops: Cholecystokinin-9 forms additional contacts with loop 3 via its amino-terminal arginine, stabilizing a distinct active receptor conformation [5] [6].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6